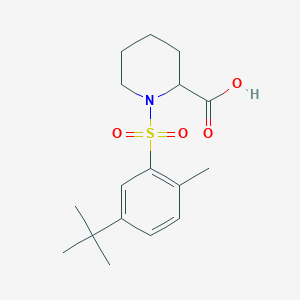
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid, also known as TBMPSPCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of ion channels, specifically voltage-gated sodium channels. 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has been found to block these channels, making it a valuable tool for investigating their role in various physiological processes.
In addition to ion channels, 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has also been studied for its potential applications in the study of pain. This compound has been found to have analgesic effects, making it a potential candidate for the development of new pain medications.
Mecanismo De Acción
The mechanism of action of 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid involves the blocking of voltage-gated sodium channels. This results in the inhibition of the influx of sodium ions into cells, which in turn affects various physiological processes that rely on sodium ion influx. The exact mechanism by which 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid blocks these channels is not yet fully understood and requires further investigation.
Biochemical and Physiological Effects
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has a variety of biochemical and physiological effects. As mentioned earlier, this compound has been found to block voltage-gated sodium channels, which affects various physiological processes. In addition to its effects on ion channels, 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has also been found to have analgesic effects, making it a potential candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to investigate the role of these channels in various physiological processes with a high degree of specificity. However, one limitation of using 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid. One area of interest is the development of new pain medications based on the analgesic effects of this compound. Additionally, further investigation into the mechanism by which 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid blocks voltage-gated sodium channels is needed to fully understand its effects on various physiological processes. Finally, the potential toxicity of 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid needs to be further investigated to determine its safety for use in various experiments.
Métodos De Síntesis
The synthesis of 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid involves the reaction of 1-(5-tert-butyl-2-methylphenyl)piperidine-2-carboxylic acid with sulfonyl chloride. This reaction produces 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid as a white crystalline solid with a melting point of approximately 182-184°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
1-(5-tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-8-9-13(17(2,3)4)11-15(12)23(21,22)18-10-6-5-7-14(18)16(19)20/h8-9,11,14H,5-7,10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIWVVLHJDYWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

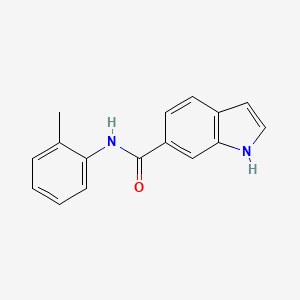
![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)
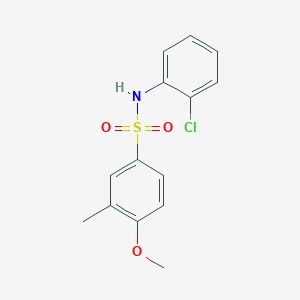
![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)
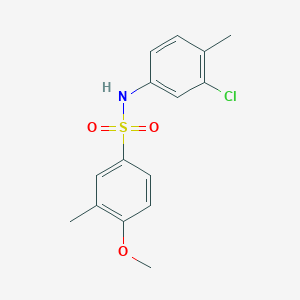

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)
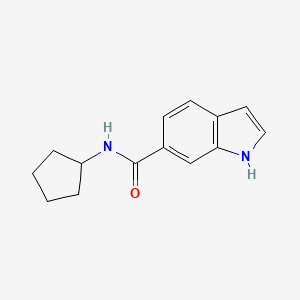
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)
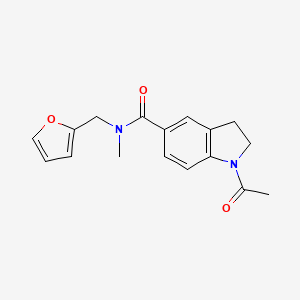


![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)